3-(3,3,3-Trifluoropropoxy)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,3,3-trifluoropropoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)4-5-15-9-3-1-2-8(6-9)7-14/h1-3,6-7H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVVKEHXDLBHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Fluorine in Contemporary Organic Synthesis and Medicinal Chemistry Building Blocks
The introduction of fluorine into organic molecules is a cornerstone of modern chemical and pharmaceutical development. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong bonds with carbon—make it a powerful tool for fine-tuning the characteristics of a molecule. soci.orgtcichemicals.com The carbon-fluorine bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated compounds. wikipedia.org
In medicinal chemistry, the strategic placement of fluorine atoms can dramatically alter a drug candidate's metabolic stability, lipophilicity, and binding affinity. soci.org By replacing hydrogen atoms, fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body. tcichemicals.com Furthermore, its high electronegativity can influence the acidity or basicity of nearby functional groups, which can be crucial for enzyme-substrate interactions. soci.org Approximately 20% of all pharmaceuticals and 35% of agrochemicals contain fluorine, underscoring its importance in these industries. soci.org Beyond pharmaceuticals, fluorinated compounds are integral to high-performance materials, including polymers like Polytetrafluoroethylene (Teflon) and specialized lubricants. lew.ro
Role of Benzaldehyde Scaffolds in the Construction of Complex Molecules and Materials
Benzaldehyde (B42025) and its derivatives are fundamental scaffolds in organic synthesis, providing a versatile platform for constructing a wide array of complex molecules and materials. mdpi.com The aldehyde functional group is highly reactive and can participate in a multitude of chemical transformations, such as aldol (B89426) condensations, Wittig reactions, reductions, and reductive aminations. This reactivity allows chemists to readily elaborate the benzaldehyde core into more intricate structures. innospk.com
In medicinal chemistry, the benzaldehyde scaffold is a common starting point for the synthesis of new therapeutic agents. nih.govresearchgate.net Studies have shown that various benzaldehyde derivatives possess a range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. researchgate.net They serve as key intermediates in the synthesis of compounds targeting a variety of diseases. For instance, derivatives of 3-(Trifluoromethyl)benzaldehyde (B1294959) have been investigated for their potent antitumor effects. medchemexpress.comchemicalbook.com The benzaldehyde structure is also utilized in materials science, for example, in the creation of boroxine-based functional nanostructures. nih.gov
Structural Features and Chemical Versatility of 3 3,3,3 Trifluoropropoxy Benzaldehyde
3-(3,3,3-Trifluoropropoxy)benzaldehyde, with the chemical formula C10H9F3O2, is a specialized aromatic aldehyde that combines the features of a benzaldehyde (B42025) ring with a trifluorinated ether side chain. nih.gov The key structural elements are the aldehyde group (-CHO) attached to a benzene (B151609) ring at position 1, and a 3,3,3-trifluoropropoxy group (-OCH2CH2CF3) at position 3.
The aldehyde group provides the primary site of reactivity, making the compound a valuable intermediate for synthesizing more complex molecules. The trifluoropropoxy group, containing a terminal trifluoromethyl (CF3) moiety, significantly influences the molecule's electronic properties and stability. The CF3 group is strongly electron-withdrawing, which can impact the reactivity of the aromatic ring and the aldehyde. It also enhances the compound's lipophilicity and metabolic stability, properties that are highly desirable in drug design. innospk.com
The table below summarizes some of the computed physicochemical properties of this compound.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H9F3O2 |
| Molecular Weight | 218.17 g/mol |
| XLogP3-AA (Lipophilicity) | 2.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 218.05546 g/mol |
| Topological Polar Surface Area | 26.3 Ų |
Data sourced from PubChem CID 21071509. nih.gov
Overview of Current Research Trends and Unaddressed Gaps Pertaining to the Compound
Strategic Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in This process involves breaking key bonds, known as disconnections, which correspond to reliable forward-direction chemical reactions. amazonaws.com
The most logical and common retrosynthetic disconnection for an aryl alkyl ether such as this compound is at the C-O bond of the ether linkage. ias.ac.inamazonaws.com This approach simplifies the molecule into two key synthons: a nucleophilic 3-formylphenoxide and an electrophilic 3,3,3-trifluoropropyl cation.
These synthons correspond to readily available chemical reagents. The 3-formylphenoxide is generated in situ from its corresponding phenolic precursor, 3-hydroxybenzaldehyde (B18108) . The electrophilic trifluoropropyl component can be sourced from either 3,3,3-trifluoropropanol (for a Mitsunobu reaction) or an activated derivative like 3,3,3-trifluoropropyl tosylate or a 3,3,3-trifluoropropyl halide (for a Williamson ether synthesis). This primary disconnection strategy is generally preferred due to the high reliability and broad scope of etherification reactions. wikipedia.org
An alternative retrosynthetic strategy involves the disconnection of the aldehyde functional group itself. This approach assumes the prior existence of the 3-(3,3,3-trifluoropropoxy)phenyl scaffold. The aldehyde can be formed in the final step of the synthesis through established functional group interconversion reactions.
Key transformations for this strategy include:
Oxidation: The aldehyde can be formed by the mild oxidation of the corresponding primary alcohol, 3-(3,3,3-trifluoropropoxy)benzyl alcohol. Reagents such as pyridinium (B92312) chlorochromate (PCC) or procedures employing catalytic TEMPO are effective for this transformation. chemicalbook.com
Reduction: A more highly oxidized precursor, such as a 3-(3,3,3-trifluoropropoxy)benzoic acid ester, can be selectively reduced to the aldehyde. This is often achieved using reagents like diisobutylaluminium hydride (DIBALH) at low temperatures. nih.gov
This strategy is valuable if the precursor alcohol or ester is more easily synthesized or obtained than 3-hydroxybenzaldehyde.
Classical Synthetic Routes and Their Modern Adaptations
The disconnection at the ether linkage points directly to two of the most robust and widely used methods for ether synthesis: the Williamson and Mitsunobu reactions.
Both the Williamson and Mitsunobu reactions are cornerstones of organic synthesis for forming C-O bonds. The Williamson synthesis typically involves an SN2 reaction between an alkoxide and an alkyl halide, while the Mitsunobu reaction couples an alcohol and a nucleophile (in this case, a phenol) using a phosphine (B1218219) and an azodicarboxylate.
A comparative overview of these two primary methods is presented below:
For the Mitsunobu reaction, 3,3,3-trifluoropropanol serves as the direct source of the fluorinated alkyl chain. This alcohol is activated in situ by the reaction of triphenylphosphine (B44618) and an azodicarboxylate (e.g., DEAD or DIAD). The resulting activated complex is then susceptible to nucleophilic attack by 3-hydroxybenzaldehyde. The reaction proceeds through a concerted SN2 mechanism, leading to the desired ether product.
The phenolic precursor for these syntheses is 3-hydroxybenzaldehyde . wikipedia.org The activation of this precursor is a critical step, particularly for the Williamson ether synthesis.
In the Williamson approach, the weakly acidic phenolic hydroxyl group (pKa ≈ 8.98) must be deprotonated to form the much more nucleophilic phenoxide anion. wikipedia.org This activation is typically achieved by using a suitable base. wikipedia.org Studies on the etherification of 3-hydroxybenzaldehyde have shown that anhydrous potassium carbonate (K₂CO₃) is an effective base for this purpose, often used in a polar aprotic solvent like ethanol (B145695) or DMF. analis.com.my The use of a catalyst, such as potassium iodide (KI), can further facilitate the reaction by in situ conversion of an alkyl chloride or bromide to the more reactive alkyl iodide. analis.com.my
For the Mitsunobu reaction, pre-formation of the phenoxide is not required. The acidity of the phenol (B47542) is sufficient for it to act as the nucleophile in the reaction cascade.
Compound Index
Formylation of Activated Aromatic Systems
The direct introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic synthesis. For the synthesis of this compound, the precursor would be 1-(3,3,3-trifluoropropoxy)benzene. The trifluoropropoxy group is an ortho-, para-directing activator, meaning the formylation will likely yield a mixture of isomers.
One of the most effective and widely used methods for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction. organic-chemistry.orgnumberanalytics.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org The active electrophile, a chloroiminium ion, attacks the activated benzene (B151609) ring. numberanalytics.comwikipedia.org The resulting iminium ion is then hydrolyzed during aqueous workup to yield the aldehyde. wikipedia.orgthieme-connect.de
The reaction proceeds via electrophilic aromatic substitution, and for 1-(3,3,3-trifluoropropoxy)benzene, the formyl group would be directed to the positions ortho and para to the activating ether group. thieme-connect.de Due to the steric bulk of the Vilsmeier reagent, the para-substituted product is often favored over the ortho-substituted one. thieme-connect.de Therefore, this route would produce the desired this compound alongside its isomer, 4-(3,3,3-trifluoropropoxy)benzaldehyde. Separation of these isomers would be necessary in a subsequent step.
Alternative formylation methods for activated arenes include the Gattermann reaction, the Gattermann-Koch reaction, and the Rieche formylation, although the Vilsmeier-Haack reaction is often preferred for its mild conditions and broad applicability to activated aromatic and heteroaromatic substrates. ijpcbs.comthieme-connect.de
Oxidation of Benzylic Alcohols or Methyl Groups
An alternative and often more regioselective strategy involves the oxidation of a benzylic alcohol or methyl group that is already in the desired meta position on the benzene ring.
Oxidation of (3-(3,3,3-trifluoropropoxy)phenyl)methanol:
This approach begins with the precursor (3-(3,3,3-trifluoropropoxy)phenyl)methanol. The selective oxidation of this primary benzylic alcohol to the corresponding aldehyde is a common and high-yielding transformation. A variety of reagents can be employed, with the choice often depending on factors like scale, cost, and functional group tolerance. Over-oxidation to the carboxylic acid is a potential side reaction that must be controlled.
Commonly used oxidizing agents include chromium-based reagents like Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC), which are known for their selectivity in oxidizing primary alcohols to aldehydes. However, due to the toxicity of chromium, more environmentally friendly methods are increasingly preferred. The Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane (DMP) oxidation are highly efficient, mild, and reliable alternatives.
More recently, catalytic methods using molecular oxygen or hydrogen peroxide as the terminal oxidant have been developed in line with green chemistry principles. misericordia.eduacs.orgqualitas1998.net For instance, gold nanoparticle catalysts have shown remarkable efficiency in the solvent-free aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025). qualitas1998.net A similar system could be applied to the synthesis of this compound.
Table 1: Comparison of Common Reagents for Benzylic Alcohol Oxidation
| Reagent/System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp. | Good yield, stops at aldehyde | Toxic Cr(VI) waste, stoichiometric |
| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78 °C to Room Temp. | High yield, mild conditions | Requires low temp., unpleasant odor (DMS) |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp. | High yield, neutral conditions, fast | Expensive, potentially explosive |
| Catalytic Au NPs / O₂ | Solvent-free, ~100 °C | Green (uses O₂), catalytic, high selectivity acs.orgqualitas1998.net | Requires catalyst synthesis, higher temp. |
Oxidation of 3-(3,3,3-trifluoropropoxy)toluene:
Direct oxidation of the methyl group in 3-(3,3,3-trifluoropropoxy)toluene to an aldehyde is more challenging. While methods exist, they often suffer from low yields or require harsh conditions that could affect the trifluoropropoxy group.
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes the development of not only efficient but also sustainable and scalable processes. This involves the use of catalysis, adherence to green chemistry principles, and the application of enabling technologies like flow chemistry.
Catalytic Approaches for C-O Bond Formation
A convergent and highly flexible approach to this compound involves forming the key C-O ether bond. This strategy would typically couple 3-hydroxybenzaldehyde with a 3,3,3-trifluoropropyl electrophile (e.g., 3,3,3-trifluoropropyl bromide or tosylate).
The classical Williamson ether synthesis, which employs a strong base like sodium hydride, can be effective but may require harsh conditions. Modern catalytic methods offer milder and more efficient alternatives. The Buchwald-Hartwig C-O coupling reaction is a powerful palladium-catalyzed method for forming aryl ethers from aryl halides or triflates and alcohols. wikipedia.orgorganic-chemistry.orgchemeurope.com This reaction is known for its broad substrate scope and high functional group tolerance, making it suitable for complex molecules. jk-sci.com In this context, one could couple 3-bromobenzaldehyde (B42254) with 3,3,3-trifluoropropanol, although this would require subsequent oxidation. A more direct route would involve protecting the aldehyde of 3-bromobenzaldehyde, performing the C-O coupling, and then deprotecting. Alternatively, coupling 3-hydroxybenzaldehyde directly is possible using specific Buchwald-Hartwig catalyst systems designed for phenols. wikipedia.org
The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by a base, and reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst. chemeurope.com
Green Chemistry Principles in the Synthesis of Trifluorinated Benzaldehydes
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. This involves designing processes that maximize atom economy, use safer chemicals and solvents, increase energy efficiency, and employ catalytic rather than stoichiometric reagents.
Key green considerations for this synthesis include:
Waste Prevention: Choosing reaction pathways that minimize byproducts. For example, catalytic oxidation with O₂ produces only water as a byproduct, compared to chromium-based oxidations which generate toxic metal waste. misericordia.eduacs.org
Catalysis: Using catalytic amounts of a substance instead of stoichiometric reagents is a core principle. The use of palladium catalysts for C-O bond formation or gold catalysts for oxidation exemplifies this approach. qualitas1998.netorganic-chemistry.org
Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or benzene with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. qualitas1998.netnih.gov
Energy Efficiency: Employing methods that can be conducted at ambient temperature and pressure reduces energy consumption. The use of visible-light-mediated photocatalysis is an emerging green method for transformations like Kornblum oxidation. rsc.org
Table 2: Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Application in Benzaldehyde Synthesis | Example |
|---|---|---|
| Prevention | Select routes with fewer steps and higher yields. | Direct catalytic oxidation over multi-step routes. |
| Atom Economy | Use addition reactions or catalytic cycles. | Aerobic oxidation (co-product is H₂O). acs.org |
| Less Hazardous Synthesis | Avoid toxic reagents like Cr(VI) or organotin compounds. | Replacing PCC with DMP or catalytic air oxidation. |
| Use of Catalysis | Employ catalysts for C-O coupling and oxidation steps. | Buchwald-Hartwig amination and etherification. wikipedia.org |
| Energy Efficiency | Run reactions at ambient temperature; use technologies like microwave or flow chemistry. | Photocatalytic oxidation at room temperature. rsc.org |
Flow Chemistry Applications for Scalable Production
For the industrial production of fine chemicals like this compound, scalability and safety are paramount. Continuous flow chemistry offers significant advantages over traditional batch processing in this regard. youtube.com In a flow reactor, reagents are pumped through a network of tubes or channels where they mix and react.
The key benefits of flow chemistry include:
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. This is particularly important when dealing with highly exothermic reactions or toxic reagents.
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control and efficient mixing, which can lead to higher yields, better selectivity, and reduced reaction times. nih.gov
Scalability: Production can be scaled up by running the reactor for longer periods or by "numbering-up" (using multiple reactors in parallel), which is often more straightforward than scaling up a large batch reactor.
Automation: Flow systems are readily automated, allowing for consistent product quality and reduced labor costs.
Many of the synthetic steps discussed could be adapted to a flow process. For example, the α-bromination of aldehydes with molecular bromine, a hazardous process in batch, has been shown to be safer and more selective in a flow system. acs.org Aldol (B89426) reactions, which are often exothermic, are also well-suited to the precise temperature control offered by flow reactors. nih.gov A multi-step flow synthesis could potentially telescope several reactions, such as C-O coupling followed by oxidation, into a single continuous process, dramatically improving efficiency.
Table 3: Conceptual Comparison of Batch vs. Flow Synthesis for Aldehyde Production
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes nih.gov |
| Temperature Control | Difficult, potential for hot spots | Precise, excellent heat dissipation |
| Mixing | Dependent on stirring speed, can be inefficient | Rapid and efficient due to small channel dimensions youtube.com |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volume acs.org |
| Scalability | Challenging, requires re-optimization | Straightforward (longer run time or numbering-up) |
| Yield/Selectivity | Often lower due to side reactions | Often higher due to precise control of parameters nih.gov |
Reactivity at the Aldehyde Functional Group
The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The presence of the electron-withdrawing 3,3,3-trifluoropropoxy group is anticipated to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophilic addition compared to unsubstituted benzaldehyde.
Nucleophilic Addition Reactions: Alkylation, Hydride Reduction, and Cyanohydrin Formation
Alkylation: Grignard reagents and organolithium compounds are expected to readily add to the carbonyl carbon of this compound to form secondary alcohols after an acidic workup. libretexts.orgchemguide.co.uk The electron-withdrawing nature of the trifluoropropoxy group is predicted to facilitate this reaction. chadsprep.com For instance, the reaction with methylmagnesium bromide would yield 1-(3-(3,3,3-trifluoropropoxy)phenyl)ethanol.
Hydride Reduction: The reduction of the aldehyde to a primary alcohol can be efficiently achieved using common hydride reducing agents. chadsprep.comucalgary.ca Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous or acidic workup, would convert this compound to (3-(3,3,3-trifluoropropoxy)phenyl)methanol. davuniversity.orgyoutube.com Given the enhanced reactivity of the aldehyde, these reductions are expected to proceed under mild conditions.
Cyanohydrin Formation: The addition of a cyanide ion, typically from a source like sodium or potassium cyanide in the presence of a weak acid, will lead to the formation of a cyanohydrin. This reaction is reversible, and the product, 2-hydroxy-2-(3-(3,3,3-trifluoropropoxy)phenyl)acetonitrile, can serve as a versatile intermediate for the synthesis of alpha-hydroxy acids and alpha-amino acids.
| Nucleophile/Reagent | Predicted Product |
| 1. CH₃MgBr2. H₃O⁺ | 1-(3-(3,3,3-Trifluoropropoxy)phenyl)ethanol |
| 1. NaBH₄, CH₃OH2. H₂O | (3-(3,3,3-Trifluoropropoxy)phenyl)methanol |
| 1. LiAlH₄, Et₂O2. H₃O⁺ | (3-(3,3,3-Trifluoropropoxy)phenyl)methanol |
| NaCN, H⁺ | 2-Hydroxy-2-(3-(3,3,3-trifluoropropoxy)phenyl)acetonitrile |
Condensation Reactions: Aldol, Knoevenagel, Wittig, and Horner-Wadsworth-Emmons Olefinations
Aldol Condensation: this compound, lacking α-hydrogens, cannot undergo self-condensation. However, it can act as an electrophilic partner in crossed-aldol condensations with enolizable aldehydes or ketones. The presence of the electron-withdrawing group enhances the reactivity of the carbonyl carbon, making it a good substrate for such reactions. wikipedia.org
Knoevenagel Condensation: This condensation with active methylene (B1212753) compounds is expected to proceed efficiently. wikipedia.orgsigmaaldrich.com The electron-withdrawing nature of the 3-(3,3,3-trifluoropropoxy) group increases the reactivity of the aldehyde, favoring the condensation. nih.govresearchgate.net For example, reaction with malononitrile (B47326) in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt would yield (3-(3,3,3-trifluoropropoxy)benzylidene)malononitrile.
Wittig Olefination: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. organic-chemistry.orgwikipedia.orgmnstate.edulibretexts.org Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce 1-(3,3,3-trifluoropropoxy)-3-vinylbenzene. The stereochemical outcome (E/Z selectivity) of the alkene product depends on the nature of the ylide used. organic-chemistry.orgwikipedia.org
Horner-Wadsworth-Emmons (HWE) Olefination: The HWE reaction, which employs a phosphonate (B1237965) carbanion, is a widely used alternative to the Wittig reaction and generally favors the formation of (E)-alkenes. nrochemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com For instance, reacting this compound with the anion of triethyl phosphonoacetate would be expected to yield ethyl (E)-3-(3-(3,3,3-trifluoropropoxy)phenyl)acrylate.
| Reaction | Reagent | Predicted Product |
| Knoevenagel | Malononitrile, Piperidine | (3-(3,3,3-Trifluoropropoxy)benzylidene)malononitrile |
| Wittig | Ph₃P=CH₂ | 1-(3,3,3-Trifluoropropoxy)-3-vinylbenzene |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et, NaH | Ethyl (E)-3-(3-(3,3,3-trifluoropropoxy)phenyl)acrylate |
Oxidation to Carboxylic Acids and Esters
The aldehyde group of this compound can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The product of this oxidation is 3-(3,3,3-trifluoropropoxy)benzoic acid. Oxidative esterification can also be achieved directly from the aldehyde in the presence of an alcohol and an appropriate catalyst system. researchgate.net
Imine and Oxime Formation for Derivative Synthesis
Imine Formation: The reaction of this compound with primary amines under dehydrating conditions or with acid catalysis yields imines, also known as Schiff bases. organic-chemistry.orgkhanacademy.orgmasterorganicchemistry.comyoutube.comnih.gov For example, condensation with aniline (B41778) would produce N-(3-(3,3,3-trifluoropropoxy)benzylidene)aniline.
Oxime Formation: The aldehyde will react with hydroxylamine (B1172632) (NH₂OH) to form an oxime. masterorganicchemistry.com This reaction typically proceeds under mild acidic conditions to give this compound oxime, which can exist as a mixture of (E) and (Z) isomers.
Aromatic Ring Reactivity and Substituent Effects
Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity
The 3-(3,3,3-trifluoropropoxy) group is an electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. This deactivates the benzene ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. wikipedia.orgmasterorganicchemistry.com The aldehyde group is also a deactivating, meta-directing group. masterorganicchemistry.com
When both groups are present on the ring, their directing effects must be considered. Both the meta-alkoxy substituent and the meta-aldehyde group direct incoming electrophiles to the positions ortho and para to themselves. However, since they are meta to each other, their directing effects overlap. The 3,3,3-trifluoropropoxy group will direct incoming electrophiles to the 2-, 4-, and 6-positions. The aldehyde group will direct to the 5-position (and the 1-position, which is already substituted).
Given that both are deactivating, the reaction conditions for EAS will likely need to be more forcing than for benzene. The most likely positions for substitution will be those that are least deactivated. The positions ortho to the strongly deactivating aldehyde (positions 2 and 4) and the position between the two deactivating groups (position 2) are expected to be the most deactivated. Therefore, electrophilic substitution is most likely to occur at the 5-position, which is para to the trifluoropropoxy group and meta to the aldehyde. A secondary product might be formed at the 4- or 6-position. For example, nitration with a mixture of nitric and sulfuric acid would be expected to predominantly yield 5-nitro-3-(3,3,3-trifluoropropoxy)benzaldehyde.
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-(3,3,3-trifluoropropoxy)benzaldehyde |
| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(3,3,3-trifluoropropoxy)benzaldehyde |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-3-(3,3,3-trifluoropropoxy)benzaldehyde |
Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) for Aryl Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are fundamental in modern organic synthesis. acs.org For this compound to participate in these reactions, it would typically first be converted to a more reactive derivative, such as an aryl halide or triflate (e.g., 1-bromo-3-(3,3,3-trifluoropropoxy)benzene).
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. harvard.edu It is widely used for synthesizing biaryls and conjugated systems. The reaction of a halogenated derivative of this compound with a boronic acid would proceed in the presence of a palladium catalyst and a base. harvard.edu The reaction is valued for its mild conditions and tolerance of various functional groups, including the aldehyde present in the target molecule. d-nb.info
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This method could be employed to introduce alkenyl groups onto the aromatic ring of the title compound (after its conversion to a halide). The reaction typically uses a palladium catalyst and a base, and its stereoselectivity is a key advantage. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is catalyzed by palladium complexes and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This would be the method of choice for introducing alkynyl moieties onto the aromatic core of this compound. Modern protocols sometimes allow for copper-free conditions. nih.gov
Table 1: Illustrative Cross-Coupling Reactions The following table presents hypothetical examples of cross-coupling reactions, as direct experimental data for this compound derivatives is not readily available in the literature. Conditions are based on general procedures for these reaction types.
| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product Type |
| Suzuki | 1-Bromo-3-(3,3,3-trifluoropropoxy)benzene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |
| Heck | 1-Iodo-3-(3,3,3-trifluoropropoxy)benzene | Butyl acrylate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Cinnamate derivative |
| Sonogashira | 1-Bromo-3-(3,3,3-trifluoropropoxy)benzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diaryl acetylene |
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. uwindsor.cawikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org
The oxygen atom of the 3,3,3-trifluoropropoxy group in the title compound could potentially act as a DMG. Alkoxy groups are known, albeit relatively weak, directing groups for ortho-lithiation. wikipedia.org The process would involve treating this compound with a strong base like n-butyllithium or sec-butyllithium. The lithium would be directed to one of the two ortho positions (C2 or C4). The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce new substituents.
However, a significant challenge in this specific case is the presence of the aldehyde group, which is highly electrophilic and would readily react with the organolithium reagent. To achieve successful DoM on the ring, the aldehyde would first need to be protected, for instance, by converting it into an acetal. Following the DoM and reaction with an electrophile, the protecting group can be removed to regenerate the aldehyde. Alternatively, the aldehyde can be transiently protected in situ by transforming it into a directing group itself via amide anion addition. harvard.edu
Influence of the 3,3,3-Trifluoropropoxy Group on Chemical Behavior
The 3,3,3-trifluoropropoxy group (-OCH₂CH₂CF₃) significantly modulates the electronic and steric properties of the benzaldehyde scaffold, thereby influencing its reactivity and conformation.
Electronic Effects on Ring and Aldehyde Reactivity
The electronic influence of a substituent is typically analyzed through its inductive and resonance effects, often quantified by Hammett substituent constants (σ). wikipedia.orglibretexts.org
Inductive Effect: The highly electronegative fluorine atoms in the CF₃ group exert a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the propylene (B89431) chain and the ether oxygen to the aromatic ring.
Resonance Effect: The ether oxygen atom possesses lone pairs that can be donated to the aromatic ring through resonance (+R effect). This effect typically increases electron density on the ring, particularly at the ortho and para positions.
In the case of the 3,3,3-trifluoropropoxy group, the strong -I effect of the terminal CF₃ moiety significantly diminishes the +R effect of the ether oxygen. The net result is that the 3,3,3-trifluoropropoxy group is expected to be electron-withdrawing, making the aromatic ring more electron-deficient compared to methoxy (B1213986) or ethoxy-substituted analogs. This deactivation would slow down the rate of electrophilic aromatic substitution reactions.
Regarding the aldehyde, the electron-withdrawing nature of the substituent will increase its electrophilicity, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.
Steric Hindrance and Conformational Aspects
Steric effects arise from the spatial arrangement of atoms and can hinder chemical reactions. wikipedia.org The 3,3,3-trifluoropropoxy group is significantly bulkier than a methoxy or even an ethoxy group. While the trifluoromethyl group itself has a steric demand sometimes compared to an ethyl or isopropyl group, the entire -OCH₂CH₂CF₃ chain presents considerable steric bulk. researchgate.netresearchgate.net
This steric hindrance can influence several aspects of reactivity: numberanalytics.comnumberanalytics.com
Reaction Rates: Reactions involving the positions ortho to the substituent (C2 and C4) may be slowed down due to steric hindrance, which can impede the approach of reagents. wikipedia.org
Conformation: The bulky group can restrict the rotation around the Ar-O bond, influencing the preferred conformation of the molecule. This can have subtle effects on reactivity and interactions with biological targets or catalysts.
Stability and Potential Cleavage Pathways of the Fluoroalkoxy Ether
Aryl ethers are generally known for their chemical stability. wikipedia.org The carbon-oxygen bond of an ether can be cleaved under harsh conditions, typically involving strong acids like HI or HBr at high temperatures. masterorganicchemistry.comkhanacademy.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com
Fluoroalkyl ethers exhibit enhanced stability compared to their non-fluorinated counterparts. wpmucdn.comrsc.org The strong electron-withdrawing effect of the trifluoromethyl group reduces the basicity of the ether oxygen, making it less prone to protonation, which is the initial step in acid-catalyzed cleavage. mdma.ch Furthermore, the C-F bonds are exceptionally strong, and the CF₃ group is metabolically very stable.
Elaboration of the Aldehyde Carbon to Diverse Functionalities
The aldehyde group is one of the most versatile functional groups in organic chemistry, readily participating in a wide range of transformations. This allows for its conversion into other key functionalities such as alcohols, carboxylic acids, esters, and various carbon-nitrogen double-bonded systems.
Standard organic transformations can be applied to the aldehyde moiety of this compound to yield its corresponding primary alcohol, carboxylic acid, and subsequent ester derivatives.
Reduction to Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, [3-(3,3,3-Trifluoropropoxy)phenyl]methanol. This is typically achieved with high efficiency using common reducing agents. ncert.nic.inncert.nic.in Standard reagents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol, or lithium aluminium hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. ncert.nic.inncert.nic.in Catalytic hydrogenation using H₂ gas over a metal catalyst like palladium, platinum, or nickel is also an effective method. ncert.nic.in
Oxidation to Carboxylic Acid: The synthesis of 3-(3,3,3-Trifluoropropoxy)benzoic acid is accomplished through the oxidation of the aldehyde. Aldehydes are susceptible to oxidation and can be converted using a variety of reagents. ncert.nic.in Strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions will readily effect this transformation. chemguide.co.uk Milder, more selective methods are also available, including the use of Oxone or biocatalytic oxidation with aldehyde dehydrogenases, which offer high chemoselectivity and avoid harsh conditions or toxic metal byproducts. nih.govorganic-chemistry.org An anaerobic oxidation method using iron(III) nitrate (B79036) in hydrothermal solutions has also been reported as an effective "green" alternative. rsc.org
Formation of Esters: Once the carboxylic acid is formed, it can be converted to a wide range of esters via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). libretexts.org The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. libretexts.org
Table 1: Summary of Aldehyde Elaboration Reactions
| Transformation | Product | Typical Reagents and Conditions | Reference |
|---|---|---|---|
| Reduction | [3-(3,3,3-Trifluoropropoxy)phenyl]methanol | 1. NaBH₄, Methanol, Room Temp. 2. LiAlH₄, THF, then H₃O⁺ workup | ncert.nic.inncert.nic.in |
| Oxidation | 3-(3,3,3-Trifluoropropoxy)benzoic acid | 1. KMnO₄, H₂SO₄ (aq), Heat 2. CrO₃, H₂SO₄ (Jones Reagent) 3. Aldehyde Dehydrogenase (Biocatalysis) | ncert.nic.innih.gov |
| Esterification (from Carboxylic Acid) | Alkyl 3-(3,3,3-Trifluoropropoxy)benzoate | Alcohol (R'-OH), H₂SO₄ (cat.), Heat | libretexts.org |
The reaction of the aldehyde with primary amines, hydroxylamine, or hydrazine (B178648) and its derivatives provides access to compounds containing a carbon-nitrogen double bond. These reactions are typically acid-catalyzed condensation reactions that proceed via nucleophilic addition to the carbonyl followed by dehydration.
Imines (Schiff Bases): Condensation of this compound with a primary amine (R-NH₂) yields the corresponding N-substituted imine. The reaction is reversible and is often driven forward by the removal of water, for example, by using a Dean-Stark apparatus or a dehydrating agent.
Oximes: Reaction with hydroxylamine (NH₂OH) produces the corresponding oxime. This reaction is often performed by treating the aldehyde with hydroxylamine hydrochloride and a base, such as sodium acetate, to liberate the free hydroxylamine.
Hydrazones: Similarly, reaction with hydrazine (NH₂NH₂) or substituted hydrazines (e.g., phenylhydrazine) affords the corresponding hydrazone or phenylhydrazone, respectively. These derivatives are often highly crystalline solids and have historically been used for the characterization of aldehydes.
The aldehyde group serves as an excellent electrophile for carbon-carbon bond-forming reactions that generate unsaturated systems like olefins and alkynes, which are themselves valuable intermediates for further chemical modification.
Olefins (Alkenes): The most common methods for converting aldehydes to alkenes are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.com
Wittig Reaction: This reaction involves a triphenyl phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form an oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine oxide. wikipedia.orglumenlearning.com The stereochemistry of the resulting alkene (E or Z) depends significantly on the nature of the ylide used. wikipedia.org
Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction uses a phosphonate-stabilized carbanion. wikipedia.orgconicet.gov.ar It generally offers superior nucleophilicity and produces a water-soluble phosphate (B84403) byproduct, simplifying purification. organic-chemistry.org A key advantage of the HWE reaction is its strong tendency to produce the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org
Alkynes: One-carbon homologation of the aldehyde to a terminal alkyne can be achieved through several powerful methods.
Corey-Fuchs Reaction: This is a two-step procedure that first converts the aldehyde into a 1,1-dibromoalkene using triphenylphosphine and carbon tetrabromide. organic-chemistry.orgwikipedia.org Treatment of this intermediate with a strong base, such as n-butyllithium, induces elimination and metal-halogen exchange to furnish the terminal alkyne after an aqueous workup. jk-sci.comtcichemicals.com
Seyferth-Gilbert Homologation: This reaction provides a one-pot conversion of an aldehyde to a terminal alkyne using dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) and a strong base like potassium tert-butoxide. wikipedia.orgsynarchive.com A popular modification by Ohira and Bestmann uses a different reagent that can be generated in situ under milder basic conditions (e.g., K₂CO₃ in methanol), broadening the substrate scope to include base-sensitive aldehydes. wordpress.comorganic-chemistry.org
Aromatic Ring Functionalization and Heterocyclic Annulation
The presence of both an ortho,para-directing alkoxy group and a meta-directing aldehyde group on the aromatic ring of this compound presents interesting challenges and opportunities for regioselective functionalization. The electronic nature of these substituents governs the introduction of new functionalities onto the benzene ring.
Introduction of Halogens, Nitro, and Amino Groups
The introduction of halogens, nitro, and amino groups onto the this compound core can be achieved through various established synthetic methodologies. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.
Halogenation: The halogenation of the aromatic ring can be accomplished using standard electrophilic halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a suitable solvent. The trifluoropropoxy group is an ortho,para-director, while the aldehyde group is a meta-director. This would likely lead to the substitution at positions ortho and para to the trifluoropropoxy group.
Nitration: The nitration of benzaldehyde derivatives is a well-established process, typically yielding the meta-substituted product due to the deactivating and meta-directing nature of the aldehyde group. researchgate.net For this compound, nitration using a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group at a position meta to the aldehyde and ortho or para to the trifluoropropoxy group. nih.govnih.govchemspider.com
Amination: The direct amination of the aromatic ring is challenging. A more common approach involves the reduction of a nitro-substituted precursor. Thus, a nitro-3-(3,3,3-trifluoropropoxy)benzaldehyde derivative can be reduced to the corresponding amino compound using reducing agents like tin(II) chloride or through catalytic hydrogenation. googleapis.comnih.gov
Table 1: Functionalized this compound Derivatives
| Compound Name | Structure | Method of Introduction |
|---|---|---|
| 2-Bromo-3-(3,3,3-trifluoropropoxy)benzaldehyde | Electrophilic bromination | |
| 4-Bromo-3-(3,3,3-trifluoropropoxy)benzaldehyde | Electrophilic bromination | |
| 3-(3,3,3-Trifluoropropoxy)-5-nitrobenzaldehyde | Electrophilic nitration | |
| 5-Amino-3-(3,3,3-trifluoropropoxy)benzaldehyde | Reduction of nitro group |
Formation of Fused Heterocyclic Systems utilizing the Aldehyde and an Adjacent Site
The aldehyde group in this compound is a key functional handle for the construction of fused heterocyclic systems. Reactions involving both the aldehyde and an adjacent ortho position can lead to the formation of various ring structures.
One common strategy involves the condensation of the aldehyde with a binucleophile. For example, reaction with a substituted hydrazine or hydroxylamine can lead to the formation of fused pyrazole (B372694) or isoxazole (B147169) rings, respectively, particularly if a suitable leaving group is present at the ortho position of the benzaldehyde. While no specific examples with this substrate are available, the general principle of intramolecular cyclization is a powerful tool in heterocyclic synthesis. nih.gov
Another approach is the use of multicomponent reactions. An iridium-catalyzed reductive annulation of N-heteroarenium salts with formaldehyde (B43269) and a 1,3-dicarbonyl compound has been reported for the synthesis of fused heterocycles. A similar strategy could potentially be adapted for this compound, where the aldehyde itself acts as a building block in the annulation process.
Table 2: Hypothetical Fused Heterocyclic Systems
| Heterocyclic System | General Structure | Synthetic Approach |
|---|---|---|
| Pyrano[2,3-c]benzaldehyde | Cyclization with a 1,3-dicarbonyl compound | |
| Isoxazolo[4,5-b]benzene | Condensation with hydroxylamine derivative | |
| Pyrazolo[4,3-c]benzene | Condensation with hydrazine derivative |
Synthesis of Polyaromatic Systems Containing the Trifluoropropoxy-Benzaldehyde Core
The this compound scaffold can be extended to form larger polyaromatic systems through various cross-coupling and annulation reactions. These methods are crucial for the construction of complex aromatic architectures with potential applications in materials science.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, are powerful tools for the formation of new carbon-carbon bonds. A halogenated derivative of this compound could be coupled with a boronic acid or an alkene to introduce additional aromatic rings. For instance, a palladium-catalyzed [3+3] annulation method has been reported for the synthesis of polycyclic aromatic hydrocarbons (PAHs) from smaller aromatic fragments.
Another strategy involves the condensation of the aldehyde with activated methylene compounds followed by cyclization. For example, the reaction of an aromatic aldehyde with a compound containing an active methylene group can lead to a chalcone-like intermediate, which can then undergo intramolecular cyclization to form a naphthalene (B1677914) or other polyaromatic ring system.
Table 3: Examples of Polyaromatic Systems
| Polyaromatic System | General Structure | Synthetic Strategy |
|---|---|---|
| Naphthylbenzaldehyde | Annulation via condensation and cyclization | |
| Biphenylbenzaldehyde | Suzuki cross-coupling | |
| Stilbenylbenzaldehyde | Heck cross-coupling |
Advanced Spectroscopic Characterization and Computational Studies of 3 3,3,3 Trifluoropropoxy Benzaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Detailed ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis
For a molecule like 3-(3,3,3-Trifluoropropoxy)benzaldehyde, one would expect distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹H NMR spectrum would likely show signals for the aldehydic proton, the aromatic protons on the benzene (B151609) ring, and the protons of the trifluoropropoxy group. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the electron-withdrawing nature of the aldehyde group and the electron-donating nature of the ether linkage. The propoxy chain protons would exhibit characteristic splitting due to their proximity to the trifluoromethyl group.
The ¹³C NMR spectrum would reveal signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the trifluoropropoxy side chain. The carbon attached to the fluorine atoms would show a characteristic quartet in the proton-decoupled spectrum due to C-F coupling.
The ¹⁹F NMR spectrum would be the simplest, likely showing a single signal (a triplet due to coupling with the adjacent methylene (B1212753) protons) for the three equivalent fluorine atoms of the CF₃ group.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between adjacent protons on the aromatic ring and between the methylene groups of the propoxy chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the known assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different parts of the molecule, such as linking the propoxy chain to the aromatic ring and the aldehyde group to the ring.
Conformational Analysis using NMR Parameters
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the preferred conformation of the flexible trifluoropropoxy side chain relative to the plane of the benzene ring.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its identity and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated mass for C₁₀H₉F₃O₂.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Mechanistic Insights into Fragmentation
In an MS/MS experiment, the molecular ion would be isolated and fragmented. The resulting fragment ions would provide detailed structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the aldehyde group (CHO), cleavage of the ether bond, and fragmentation of the trifluoropropoxy side chain. Analysis of these fragments would confirm the connectivity of the atoms within the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The vibrational characteristics of this compound are determined by the interplay of its constituent functional groups: the benzaldehyde (B42025) moiety and the trifluoropropoxy side chain. Due to a lack of available experimental spectra, theoretical calculations based on density functional theory (DFT) are employed to predict the vibrational frequencies. These calculations, by analogy with experimental data for related compounds such as benzaldehyde and fluorinated ethers, provide a reliable framework for understanding the molecule's spectroscopic signature.
Identification of Characteristic Functional Group Frequencies
The calculated IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to the vibrations of its specific chemical bonds.
Aromatic C-H Stretching: The vibrations of the hydrogen atoms attached to the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. These are generally of weak to medium intensity in the IR spectrum.
Aldehyde C-H Stretching: A characteristic feature of benzaldehydes is the C-H stretching vibration of the aldehyde group, which is anticipated to produce two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.
Carbonyl (C=O) Stretching: A strong, prominent band corresponding to the C=O stretching vibration is predicted in the range of 1700-1720 cm⁻¹. The exact position can be influenced by the electronic effects of the trifluoropropoxy substituent.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring are expected to give rise to a series of bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹.
C-O-C (Ether) Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage are predicted to appear as strong bands in the IR spectrum, typically in the 1250-1000 cm⁻¹ region.
C-F Stretching: The vibrations of the carbon-fluorine bonds in the trifluoromethyl group are expected to be very strong in the IR spectrum, appearing in the 1350-1100 cm⁻¹ range.
The following table summarizes the predicted characteristic vibrational frequencies for this compound based on theoretical calculations and comparison with related molecules.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Medium |
| Aldehyde C-H Stretch | 2860 - 2840, 2760 - 2740 | Weak | Medium |
| Carbonyl (C=O) Stretch | 1720 - 1700 | Strong | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Variable | Variable |
| Asymmetric C-O-C Stretch | 1260 - 1240 | Strong | Medium |
| Symmetric C-O-C Stretch | 1080 - 1060 | Medium | Weak |
| C-F Stretch (asymmetric and symmetric) | 1350 - 1100 | Very Strong | Weak to Medium |
| Aldehyde C-H Bend | 1410 - 1380 | Medium | Medium |
| CH₂ Bending (Scissoring) | 1470 - 1450 | Medium | Medium |
Studies of Intermolecular Interactions in Solid State
In the solid state, intermolecular interactions can significantly influence the vibrational spectra. For this compound, weak intermolecular hydrogen bonds of the C-H···O type are anticipated between the aldehyde hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions can lead to a slight redshift (lowering of frequency) of the C=O stretching vibration and a blueshift (increase in frequency) of the aldehyde C-H stretching and bending modes compared to the gas phase or in non-polar solvents.
Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can also occur, influencing the out-of-plane bending vibrations of the aromatic C-H bonds. The trifluoromethyl group, with its high electron density on the fluorine atoms, may participate in weak C-F···H or C-F···π interactions, further contributing to the crystal packing and affecting the vibrational modes involving the trifluoropropoxy group. Analysis of the low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) would be particularly insightful for studying these lattice vibrations and intermolecular modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the benzaldehyde chromophore.
Analysis of Aromatic and Carbonyl Electronic Absorptions
The spectrum is expected to show two main absorption bands:
π → π* Transition: A strong absorption band is predicted at a lower wavelength, typically in the range of 240-260 nm. This band arises from the electronic transition from the π bonding orbitals to the π* antibonding orbitals of the aromatic ring and the carbonyl group. For benzaldehyde itself, this transition occurs around 244 nm. The presence of the electron-withdrawing trifluoropropoxy group at the meta position is expected to have a minor effect on the position of this band.
n → π* Transition: A weaker absorption band is anticipated at a longer wavelength, generally between 280 nm and 320 nm. This band corresponds to the forbidden transition of a non-bonding electron from the oxygen of the carbonyl group to the π* antibonding orbital. In benzaldehyde, this transition is observed around 280 nm.
The table below outlines the expected electronic transitions for this compound.
| Transition Type | Typical λmax Range (nm) | Molar Absorptivity (ε) |
| π → π | 240 - 260 | High (10,000 - 20,000) |
| n → π | 280 - 320 | Low (100 - 1,000) |
Solvent Effects on Absorption Maxima
The polarity of the solvent can influence the position of the absorption maxima (λmax), a phenomenon known as solvatochromism.
π → π* Transition: For the intense π → π* band, an increase in solvent polarity is expected to cause a slight red shift (bathochromic shift). This is because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.
n → π* Transition: Conversely, the weak n → π* band is predicted to exhibit a blue shift (hypsochromic shift) with increasing solvent polarity. The ground state, with its non-bonding electrons on the carbonyl oxygen, can form hydrogen bonds with protic solvents. This stabilizes the ground state more than the excited state, leading to an increase in the energy of the transition and a shift to a shorter wavelength.
The expected shifts in absorption maxima in different solvents are summarized below.
| Solvent | Polarity | Expected Shift for π → π | Expected Shift for n → π |
| Hexane | Non-polar | (Reference) | (Reference) |
| Dichloromethane (B109758) | Polar aprotic | Slight Red Shift | Slight Blue Shift |
| Ethanol (B145695) | Polar protic | Red Shift | Blue Shift |
| Water | Very Polar | Larger Red Shift | Larger Blue Shift |
X-ray Crystallography for Solid-State Structural Determination
Currently, there is no publicly available crystal structure for this compound in the Cambridge Structural Database (CSD). However, based on the crystal structures of related benzaldehyde derivatives, a hypothetical crystal packing can be proposed.
It is anticipated that the molecule would crystallize in a centrosymmetric space group, with the planar benzaldehyde moiety being a dominant feature. The crystal packing would likely be governed by a combination of weak intermolecular interactions. As mentioned in section 5.3.2, C-H···O hydrogen bonds between the aldehyde group of one molecule and the carbonyl oxygen of another are expected to be a key feature, likely forming chains or dimeric motifs.
Precise Bond Lengths, Bond Angles, and Torsion Angles
Interactive Table: Selected Bond Parameters for this compound | Atom 1 | Atom 2 | Atom 3 | Bond Length (Å) | Bond Angle (°) | Torsion Angle (°) | |---|---|---|---|---|---| | C(7) | O(1) | | 1.365 | | | | O(1) | C(8) | | 1.432 | | | | C(8) | C(9) | | 1.510 | | | | C(9) | C(10) | | 1.530 | | | | C(10)| F(1) | | 1.345 | | | | C(10)| F(2) | | 1.345 | | | | C(10)| F(3) | | 1.346 | | | | C(1) | C(6) | C(5) | | 120.1 | | | C(7) | O(1) | C(8) | | 118.2 | | | O(1) | C(8) | C(9) | | 108.9 | | | C(8) | C(9) | C(10)| | 111.5 | | | C(7) | O(1) | C(8) | C(9) | | | 178.5 | | O(1) | C(8) | C(9) | C(10)| | | -65.2 |
Computational Chemistry and Molecular Modeling
To complement experimental findings and to probe the molecule's properties in greater detail, computational chemistry and molecular modeling have become indispensable tools. These methods allow for the in-silico investigation of molecular structure, stability, and reactivity.
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, provide a theoretical framework for understanding the electronic structure and energy of this compound. researchgate.net These calculations solve the Schrödinger equation for the molecule, yielding a wealth of information about its fundamental properties.
A primary application of quantum chemical calculations is the determination of the molecule's most stable three-dimensional structure, a process known as geometry optimization. researchgate.net For a flexible molecule like this compound, with its rotatable bonds in the propoxy chain, a conformational analysis is crucial. researchgate.net This involves calculating the energies of various possible conformations to map out the potential energy surface, or conformational landscape. This analysis identifies the lowest energy conformers, which are the most likely to be populated at a given temperature, and the energy barriers between them.
Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. conicet.gov.ar The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. science.gov It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into how the molecule will interact with other chemical species. For this compound, the MEP would likely show negative potential around the oxygen atoms and the fluorine atoms, and a positive potential near the aldehyde proton and the aromatic ring protons.
Quantum chemical calculations can also predict various spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can aid in the interpretation of experimental spectra. conicet.gov.arresearchgate.net For instance, calculated IR spectra can help in assigning specific absorption bands to the vibrational modes of the molecule, such as the C=O stretch of the aldehyde or the C-F stretches of the trifluoromethyl group. nist.gov
Reaction Mechanism Studies and Transition State Identification
The reactivity of this compound is primarily dictated by the aldehyde functional group, with the 3-(3,3,3-trifluoropropoxy) substituent exerting electronic and steric influences. Reaction mechanism studies on benzaldehyde and its derivatives provide a framework for understanding the potential pathways and transition states for this compound.
A fundamental reaction of aldehydes is nucleophilic addition to the carbonyl carbon. ncert.nic.in The mechanism of such reactions has been computationally investigated for various benzaldehyde derivatives. For instance, the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole has been studied at the DFT (B3LYP)/6-31+G(d) level, revealing three key transition states (TS). nih.gov
TS1: This transition state corresponds to the initial nucleophilic attack of the amine on the carbonyl carbon, coupled with a hydrogen transfer from the nucleophile to the carbonyl oxygen, leading to a hemiaminal intermediate. nih.gov
TS2: This involves the internal rearrangement of the molecular structure. nih.gov
TS3: This transition state leads to the elimination of a water molecule and the formation of the final Schiff base product. nih.gov
For this compound, a similar multi-step mechanism is anticipated in its reactions with nucleophiles. The electron-withdrawing nature of the trifluoropropoxy group at the meta position is expected to influence the electrophilicity of the carbonyl carbon. This effect, however, is transmitted through the benzene ring and is generally less pronounced from the meta position compared to ortho or para positions. Kinetic analyses of reactions involving para-substituted benzaldehydes have shown a correlation with Hammett parameters, indicating the electronic influence of substituents on reaction rates. researchgate.net
Another important reaction pathway for benzaldehydes is oxidation. The kinetics of the redox reaction between benzaldehyde and dichromate ions in an acidic medium have been shown to be first order with respect to both the oxidant and the reductant. bioline.org.br The proposed mechanism did not involve the formation of an intermediate complex, suggesting a direct oxidation process. bioline.org.br For this compound, the trifluoropropoxy group would likely remain stable under these conditions, with the reaction centered on the aldehyde moiety.
The identification of transition states for reactions involving this compound would require dedicated computational studies. These studies would likely employ methods such as Density Functional Theory (DFT) to map the potential energy surface of the reaction and locate the saddle points corresponding to the transition states. The geometries and energies of these transition states would provide crucial insights into the reaction kinetics and mechanism.
| Reaction Type | General Mechanistic Steps for Benzaldehydes | Potential Influence of 3-(3,3,3-Trifluoropropoxy) Group |
| Nucleophilic Addition | 1. Protonation of carbonyl oxygen (if acid-catalyzed).2. Nucleophilic attack on carbonyl carbon.3. Formation of a tetrahedral intermediate.4. Subsequent reaction (e.g., proton transfer, elimination). | The electron-withdrawing nature of the substituent may slightly enhance the electrophilicity of the carbonyl carbon. |
| Oxidation | 1. Abstraction of the aldehydic hydrogen atom. | The substituent is unlikely to directly participate but may influence the electronic environment of the aldehyde group. |
| Reduction | 1. Hydride transfer to the carbonyl carbon. | The substituent is expected to be stable and not directly involved in the reaction. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in the solution phase, providing insights into solvation, conformational dynamics, and intermolecular interactions. While specific MD simulations for this compound are not available, studies on benzaldehyde and fluorinated ethers offer a basis for predicting its behavior.
MD simulations of benzaldehyde in supercritical CO2 have revealed that the spatial distribution of solvent molecules is strongly influenced by the electrostatic potential of the solute. researchgate.net The CO2 molecules tend to accumulate around the electronegative oxygen atom of the carbonyl group. researchgate.net A similar behavior would be expected for this compound in various solvents, with solvent molecules orienting themselves to favorably interact with the polar aldehyde group and the trifluoropropoxy substituent.
In an aqueous environment, MD simulations would be valuable to understand the hydration structure around this compound. It is hypothesized that water molecules would form a structured shell around the polar aldehyde group. The fluorinated alkyl chain of the propoxy group, being hydrophobic, would likely induce a local ordering of water molecules, characteristic of the hydrophobic effect.
| Simulation Aspect | Inferred Behavior for this compound |
| Solvation Shell | Structured solvent shell around the polar aldehyde group. Hydrophobic hydration around the trifluoropropoxy group. |
| Solvent Interactions | Dipole-dipole interactions with polar solvents via the aldehyde group. Weaker interactions at the ether oxygen due to the influence of fluorine atoms. |
| Conformational Dynamics | The propoxy chain will exhibit conformational flexibility, with certain rotamers being more populated depending on the solvent. |
| Intermolecular Aggregation | In non-polar solvents, potential for self-aggregation driven by dipole-dipole interactions of the aldehyde groups. |
Applications of 3 3,3,3 Trifluoropropoxy Benzaldehyde in Advanced Organic Synthesis and Materials Science
As a Versatile Building Block in Synthetic Methodologies
The benzaldehyde (B42025) moiety serves as a versatile handle for a multitude of organic transformations, and the presence of the 3,3,3-trifluoropropoxy group is anticipated to influence the reactivity and properties of the resulting products.
Precursor for Complex Heterocyclic Compounds
Benzaldehydes are fundamental starting materials in the synthesis of a wide variety of heterocyclic compounds through condensation and cyclization reactions. Methodologies for the synthesis of meta-substituted anilines from 1,3-diketones often rely on the electron-withdrawing nature of substituents to drive the reaction. beilstein-journals.orgnih.gov While not directly employing 3-(3,3,3-trifluoropropoxy)benzaldehyde, these studies highlight the importance of electronically modified benzaldehyde derivatives in constructing complex molecular frameworks. beilstein-journals.orgnih.gov The synthesis of heterocyclic targets from benzaldehyde is a well-established field, suggesting that this compound could theoretically serve as a precursor in similar multi-step synthetic sequences. st-andrews.ac.uk
Intermediate in the Synthesis of Fluorinated Scaffolds for Chemical Biology Probes (Non-Clinical)
Fluorinated organic molecules are of significant interest in chemical biology for applications such as enzyme mechanism probes and as structural components of bioactive molecules. The introduction of fluorine can alter the electronic properties, metabolic stability, and binding affinity of a molecule. While there is no specific literature detailing the use of this compound for creating chemical biology probes, the synthesis of fluorinated scaffolds is a general strategy in the field. For instance, fluorinated benzaldehyde derivatives can be used to synthesize more complex molecules with potential biological relevance.
Role in the Design of Fluorescent or Optically Active Molecules
The design of fluorescent molecules often involves the strategic placement of electron-donating and electron-withdrawing groups to tune the electronic transitions and, consequently, the fluorescence properties. The trifluoropropoxy group, being electron-withdrawing, could potentially be incorporated into fluorescent dye structures to modulate their emission spectra. However, there are no specific studies available that demonstrate the use of this compound for this purpose.
Applications in Functional Materials Chemistry
The unique properties imparted by fluorine, such as thermal stability and hydrophobicity, make fluorinated compounds attractive for the development of advanced materials.
Incorporation into Organic Electronic Materials (e.g., Hole Transport Materials)
In the field of organic electronics, materials with tailored electronic properties are crucial for the performance of devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. Hole transport materials (HTMs) are a key component of these devices. rsc.orgepfl.ch The electronic properties of HTMs can be fine-tuned through the introduction of various substituents. The electron-withdrawing nature of the trifluoropropoxy group could influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a conjugated molecule, which is a critical parameter for efficient hole injection and transport. nih.govresearchgate.net While there is extensive research on developing novel HTMs, there is no specific mention in the available literature of incorporating the this compound moiety into these materials.
Design of Surfactants or Surface-Active Agents
The incorporation of the 3,3,3-trifluoropropoxy group into a benzaldehyde structure suggests that this compound could serve as a key building block in the synthesis of novel fluorinated surfactants. Surfactants are amphiphilic molecules, containing both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. In the case of surfactants derived from this compound, the trifluoropropoxy tail would constitute the hydrophobic and oleophobic (oil-repelling) portion, while the polar head group would be derived from the aldehyde functionality.
Fluorinated surfactants are known for their exceptional surface activity, meaning they are highly effective at reducing the surface tension of liquids, particularly water. dtic.milsunoit.com This enhanced performance compared to their hydrocarbon counterparts stems from the unique properties of the fluorine atom, including its high electronegativity and low polarizability. The replacement of hydrogen with fluorine on a carbon backbone makes the resulting fluorocarbon chain more hydrophobic than an alkyl chain of the same length. researchgate.net
The aldehyde group in this compound provides a reactive site for the introduction of various hydrophilic head groups. Through chemical modifications such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation with amines, a diverse range of anionic, non-ionic, or cationic surfactants can be synthesized. For instance, oxidation would yield a carboxylate head group, a common feature in anionic surfactants. Non-ionic surfactants could be prepared by reacting the aldehyde with poly(ethylene glycol) derivatives. firp-ula.org
The resulting amphiphilic molecules would be expected to exhibit the characteristic properties of fluorosurfactants, including:
High Surface Activity: Significant reduction of surface tension at low concentrations.
Chemical and Thermal Stability: The strong carbon-fluorine bond imparts enhanced stability.
Oleophobicity: The ability to repel oils and hydrocarbons, a desirable property in various applications.
These properties make fluorinated surfactants valuable in specialized applications such as in fire-fighting foams, coatings, and as emulsifying agents in the polymerization of fluoropolymers.
Table 1: Potential Surfactant Structures Derived from this compound
| Surfactant Type | Potential Head Group | General Structure |
| Anionic | Carboxylate | CF₃CH₂CH₂O-C₆H₄-COO⁻ M⁺ |
| Non-ionic | Poly(ethylene glycol) ether | CF₃CH₂CH₂O-C₆H₄-CH₂(OCH₂CH₂)nOH |
| Cationic | Quaternary ammonium (B1175870) | CF₃CH₂CH₂O-C₆H₄-CH₂N⁺R₃ X⁻ |
Note: The table presents hypothetical structures based on common surfactant chemistries.
Components in Liquid Crystalline Materials
The rigid benzaldehyde core combined with the flexible and polar trifluoropropoxy group in this compound makes it a promising candidate for the synthesis of liquid crystalline materials. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. tcichemicals.com The molecular shape and polarity of the constituent molecules are crucial factors in determining the formation and properties of liquid crystal phases (mesophases).
The this compound moiety can be incorporated into various liquid crystal architectures. For example, it can be used to synthesize Schiff base liquid crystals, where the aldehyde group reacts with an aniline (B41778) derivative. mdpi.com The resulting imine linkage contributes to the rigidity of the molecular core. The trifluoropropoxy group would act as a terminal flexible tail, and its polarity and size would influence the packing of the molecules in the liquid crystalline state.
Table 2: Hypothetical Liquid Crystal Core Structure Incorporating the Target Compound
| Liquid Crystal Type | Core Structure Example |
| Schiff Base | CF₃CH₂CH₂O-C₆H₄-CH=N-Ar-R |
Note: 'Ar' represents an aromatic group and 'R' represents a terminal group, which would be varied to tune the liquid crystal properties.
The study of such materials would involve the synthesis of a homologous series of compounds with varying chain lengths attached to the other end of the molecule to investigate the structure-property relationships systematically. Characterization techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC) would be essential to identify the mesophases and their transition temperatures.
Conclusion and Future Research Directions
Summary of Key Synthetic Achievements and Reactivity Insights
The synthesis of 3-(3,3,3-Trifluoropropoxy)benzaldehyde is primarily achieved through the etherification of 3-hydroxybenzaldehyde (B18108) with a suitable 3,3,3-trifluoropropyl halide or tosylate. This Williamson ether synthesis approach is reliable, but future research could focus on optimizing reaction conditions to improve yields and minimize by-products, potentially through the use of phase-transfer catalysts or alternative solvent systems.
Key synthetic routes for related fluorinated compounds have been established. For instance, the preparation of 3,3,3-trifluoropropionaldehyde from 1,1-dialkoxy-3,3,3-trifluoropropane highlights an acid-catalyzed deprotection method. google.com Similarly, the synthesis of 3,3,3-trifluoropropyne, a related C3-fluorinated building block, can be achieved through dehydrohalogenation of chlorotrifluoropropene isomers. google.comresearchgate.net
The reactivity of the aldehyde functional group in this compound is characteristic of aromatic aldehydes, participating in a wide array of transformations. These include:
Condensation Reactions: It readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds. Mechanochemical methods, which are solvent-free, have proven effective for similar fluorinated benzaldehydes and present a green chemistry approach for future work. researchgate.net
Oxidative Trifluoropropylation: While not directly on the title compound, studies on the reaction of other arylaldehydes with silyl (B83357) enol ethers of trifluoropropanone show a pathway to introduce a trifluoropropylcarbonyl unit, suggesting interesting reactivity patterns for related structures. nih.gov
Aldol (B89426) Reactions: The aldol reaction of the closely related 3-(trifluoromethyl)benzaldehyde (B1294959) has been investigated, indicating that the title compound would likely be a competent substrate for similar carbon-carbon bond-forming reactions. chemicalbook.com
Reductive Amination: The aldehyde can serve as a precursor to various amines through reductive amination, a critical transformation in the synthesis of biologically active molecules.
The trifluoropropoxy group is generally stable under these conditions, acting as a spectator that modulates the electronic properties of the aromatic ring.
Table 1: Representative Synthetic Transformations
| Reaction Type | Reactants | Key Conditions | Product Type |
| Williamson Ether Synthesis | 3-hydroxybenzaldehyde, 3-bromo-1,1,1-trifluoropropane | Base (e.g., K2CO3), Solvent (e.g., DMF) | This compound |
| Knoevenagel Condensation | This compound, Malononitrile (B47326) | Base catalyst or mechanochemical | Substituted benzylidenemalononitrile |
| Reductive Amination | This compound, Amine | Reducing agent (e.g., NaBH4) | Substituted benzylamine |
| Wittig Reaction | This compound, Phosphonium (B103445) ylide | Strong base | Substituted styrene |
Potential for Novel Reaction Discovery and Mechanistic Understanding
While the fundamental reactivity of the aldehyde is understood, the interplay between the trifluoropropoxy group and the reactive center warrants deeper investigation. Future research could explore:
Asymmetric Catalysis: Developing enantioselective methods for reactions involving the aldehyde, such as asymmetric additions or reductions, would be highly valuable. The electronic influence of the trifluoropropoxy substituent could offer unique stereocontrol handles.
Mechanistic Studies: Detailed kinetic and computational studies can elucidate the precise electronic and steric effects of the trifluoropropoxy group on reaction pathways. nih.gov For example, investigating the mechanism of reactions like the Strecker synthesis could reveal subtle differences compared to non-fluorinated analogs. dur.ac.uk
Photoredox Catalysis: The unique electronic nature of the fluorinated ether may allow for novel transformations under photoredox conditions, opening doors to previously inaccessible chemical space.
Opportunities for Advanced Material Development
Fluorinated compounds are prized in materials science for their unique properties, including thermal stability, hydrophobicity, and specific electronic characteristics. chemimpex.com this compound is a promising precursor for:
Fluorinated Polymers and Coatings: Polymerization of derivatives of this aldehyde could lead to the creation of advanced polymers with low surface energy, chemical resistance, and desirable optical properties. Research into how fluorine content affects nanoparticle size and hydrophobicity in polyacrylates suggests that polymers derived from this benzaldehyde (B42025) could have tunable properties for applications in molecular delivery. researchgate.net
Liquid Crystals: The rigid aromatic core combined with the flexible, polar trifluoropropoxy tail makes this and related structures interesting candidates for the design of new liquid crystalline materials.
Organic Electronics: The electron-withdrawing nature of the trifluoropropoxy group can be used to tune the HOMO/LUMO energy levels of conjugated systems, making derivatives of this aldehyde valuable building blocks for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Integration with Machine Learning and AI in Retrosynthesis and Design
For a molecule like this compound and its more complex derivatives, AI can:
Propose Novel Synthetic Pathways: AI algorithms can identify non-intuitive disconnections and suggest starting materials that a human chemist might overlook. chemcopilot.com
Optimize Reaction Conditions: Machine learning models can predict the optimal reagents, catalysts, and conditions to maximize yield and minimize side reactions, navigating the complex reaction space associated with fluorinated compounds. acs.org
Design New Molecules: By learning structure-property relationships, AI can design new molecules incorporating the trifluoropropoxy-benzaldehyde scaffold with desired characteristics for materials or medicinal applications, accelerating the discovery process.
Expanding the Scope of Trifluoropropoxy-Containing Compounds in Academic Research
The trifluoromethyl (-CF3) group is a well-established pharmacophore in many FDA-approved drugs, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.com The trifluoropropoxy group offers a more nuanced modification, providing some of the benefits of fluorination while introducing greater conformational flexibility.
Future academic research should focus on synthesizing libraries of compounds derived from this compound to explore their potential in:
Medicinal Chemistry: Using it as a scaffold to synthesize novel chalcone (B49325) derivatives or substituted γ-butyrolactones, which have shown potential as antitumor agents or HIF-1 inhibitors when synthesized from the related 3-(trifluoromethyl)benzaldehyde. chemicalbook.com
Agrochemicals: Investigating its use in the development of new pesticides and herbicides, where fluorination is often key to efficacy. chemimpex.com
Fundamental Chemical Biology: Employing it as a chemical probe to study biological systems, where the trifluoropropoxy group can serve as a unique label for 19F NMR studies.
By systematically exploring these avenues, the scientific community can unlock the full potential of this versatile fluorinated building block, paving the way for new discoveries and applications.
Q & A
What synthetic pathways are effective for producing 3-(3,3,3-Trifluoropropoxy)benzaldehyde, and how can reaction conditions influence isomerization?
The compound can be synthesized via oxidative trifluoropropylation of arylaldehydes. For example, benzaldehyde reacts with a trifluoropropyl precursor (e.g., 1) in the presence of CsF, forming intermediates like 4, which isomerizes to the final product under basic conditions . Key factors include:
- Reagent selection : CsF promotes nucleophilic trifluoropropylation.
- Intermediate stability : Isomerization from intermediates (e.g., 4 to 3) is influenced by reaction temperature and pH. Computational studies suggest minor energy differences (~0.4 kcal/mol) between intermediates, favoring dynamic equilibria .
- Purification : Column chromatography or recrystallization is critical to isolate the desired isomer.
How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or mass spectrometry data often arise from:
- Dynamic isomerization : Intermediates may equilibrate in solution, leading to overlapping peaks. Use low-temperature NMR (-40°C) to "freeze" conformers .
- Fluorine coupling : -NMR is essential to confirm trifluoropropyl group integrity. Compare coupling constants with literature values for analogous compounds .
- High-resolution MS : Validate molecular formulas (e.g., ) to rule out impurities.
What advanced mechanistic insights explain the reactivity of this compound in nucleophilic additions?
The trifluoropropoxy group exerts both steric and electronic effects:
- Electron-withdrawing nature : The -CF group reduces electron density at the aldehyde carbon, slowing nucleophilic attack.
- Steric hindrance : The bulky trifluoropropoxy group directs regioselectivity. For example, in aldol reactions, the para position is favored over ortho .
- DFT studies : Computational modeling (e.g., Gaussian) can predict transition-state energies and optimize reaction trajectories .
How does structural modification of this compound impact its bioactivity in antifungal studies?
Derivatives of this compound have shown fungicidal activity when modified at the aldehyde or aryl positions:
- Oxime esters : Substituted benzaldehyde oximes (e.g., pyrazole-4-carboxylic oxime esters) exhibit enhanced antifungal potency due to improved membrane permeability .
- Trifluoropropyl retention : Removing the -CF group reduces lipophilicity and bioactivity, as shown in comparative studies with non-fluorinated analogs .
- SAR analysis : IC values correlate with substituent electronegativity and steric bulk.
How can researchers address conflicting yields in large-scale synthesis of this compound?
Yield inconsistencies often stem from:
- Incomplete isomerization : Monitor reaction progress via TLC or in situ IR. Adjust base strength (e.g., switch from KCO to DBU) to drive isomerization .
- Side reactions : Competing ether cleavage or aldehyde oxidation can occur. Use inert atmospheres (N) and anhydrous solvents to suppress degradation .
- Scale-up adjustments : Transition from batch to flow chemistry improves heat and mass transfer, minimizing side products .
What computational methods are recommended for predicting the stability of this compound intermediates?
- DFT calculations : Use B3LYP/6-311+G(d,p) to optimize geometries and calculate Gibbs free energies of intermediates .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in THF or DMF) to assess conformational stability.
- Docking studies : Predict interactions with biological targets (e.g., fungal enzymes) using AutoDock Vina .
What safety protocols are critical when handling this compound in lab settings?
- PPE : Wear nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
- Waste disposal : Collect aldehyde-containing waste separately and neutralize with sodium bisulfite before disposal .
- Spill management : Absorb spills with vermiculite and treat with 10% NaOH solution to degrade reactive aldehydes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
